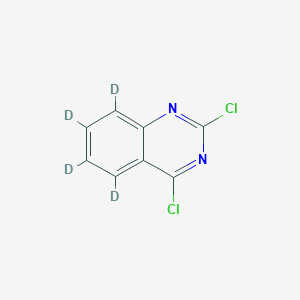
2-((Trifluoromethyl)amino)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Trifluoromethyl)amino)phenol is an organic compound with the molecular formula C7H6F3NO. It is a derivative of phenol, where the hydrogen atom in the amino group is replaced by a trifluoromethyl group. This compound is known for its unique chemical properties due to the presence of the trifluoromethyl group, which imparts significant electronegativity and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Trifluoromethyl)amino)phenol can be achieved through various methods. One common approach involves the reaction of 2-aminophenol with trifluoromethylating agents under controlled conditions. For instance, the reaction can be carried out using sodium hydride as a base and dimethylformamide (DMF) as a solvent, under an argon atmosphere at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-((Trifluoromethyl)amino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic aromatic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted phenols.
Wissenschaftliche Forschungsanwendungen
2-((Trifluoromethyl)amino)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacological properties.
Wirkmechanismus
The mechanism of action of 2-((Trifluoromethyl)amino)phenol involves its interaction with various molecular targets and pathways. The trifluoromethyl group significantly influences the compound’s reactivity and binding affinity to biological targets. For instance, it can inhibit specific enzymes or receptors, leading to desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trifluoromethyl)phenol: A closely related compound where the amino group is replaced by a hydroxyl group.
4-(Trifluoromethyl)phenol: Another similar compound with the trifluoromethyl group positioned at the para position relative to the hydroxyl group.
Uniqueness
2-((Trifluoromethyl)amino)phenol is unique due to the presence of both the trifluoromethyl and amino groups, which impart distinct chemical and biological properties
Eigenschaften
Molekularformel |
C7H6F3NO |
|---|---|
Molekulargewicht |
177.12 g/mol |
IUPAC-Name |
2-(trifluoromethylamino)phenol |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)11-5-3-1-2-4-6(5)12/h1-4,11-12H |
InChI-Schlüssel |
RGIUICXQAQRZHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


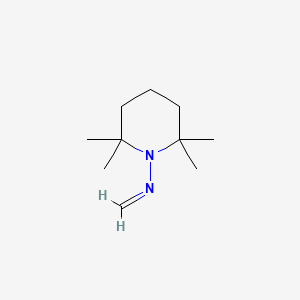

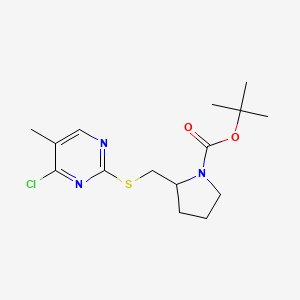
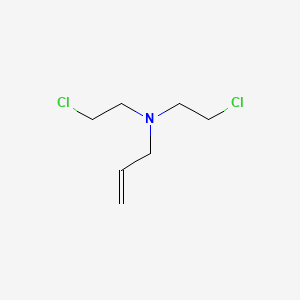
![Benzyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13948286.png)
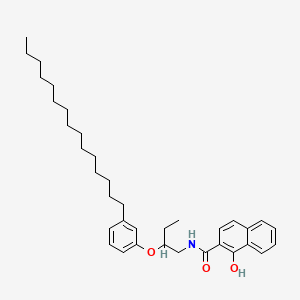


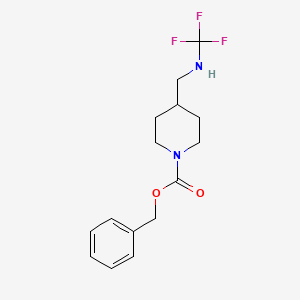
![[1,4]Dioxino[2,3-g][1,3]benzothiazole-2-carbonitrile](/img/structure/B13948321.png)
![5-{(Z)-[4-(2-Pyridinylsulfamoyl)phenyl]diazenyl}-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13948323.png)
![2-Amino-3-methyl-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)butan-1-one](/img/structure/B13948330.png)
